![molecular formula C9H9NO2 B2804037 5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 186267-75-4](/img/structure/B2804037.png)
5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Overview
Description
5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound with potential applications in scientific research. This compound is also known as 2,3-dihydro-5-methyl-1H-1,3-benzodiazin-2-one or 5-methyl-1,3-benzodiazin-2-one. It has a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol. This compound is of interest to researchers due to its potential as a pharmacological agent and its ability to interact with biological systems.
Scientific Research Applications
Structural Analysis and Synthesis:
- Crystallographic Studies : Crane and Rogerson (2004) explored the crystallographic properties of a related compound, noting its planar heterocycle despite steric interaction between groups (Crane & Rogerson, 2004).
- Synthesis of Derivatives : Nagarapu and Ravirala (2000) described the synthesis and physical properties of a 5-methyl-1H-benzo[d][1,3]oxazin derivative, highlighting its potential for further chemical exploration (Nagarapu & Ravirala, 2000).
Chemical Reactivity and Applications:
- Investigating Reactivity Under Microwave Irradiation : Prousis et al. (2013) studied the reactivity of various substituted 2-methyl-4H-3,1-benzoxazin-4-ones under microwave conditions, leading to the synthesis of new compounds (Prousis et al., 2013).
- Corrosion Inhibition Properties : Kadhim et al. (2017) evaluated the properties of 2-Methyl-4H-benzo[d][1,3]oxazin-4-one as a corrosion inhibitor, finding significant efficiency in this application (Kadhim et al., 2017).
Potential in Pharmaceutical Research:
- Antimicrobial Activity : Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and assessed their antimicrobial activity, revealing significant potency against various microorganisms (Fang et al., 2011).
- Biological Evaluation : Meng et al. (2013) synthesized chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/thiazin-3(4H)-ones, showing potential in pharmacological research (Meng et al., 2013).
properties
IUPAC Name |
5-methyl-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-2-4-8-7(6)5-12-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJNZJBAQHWOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)NC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

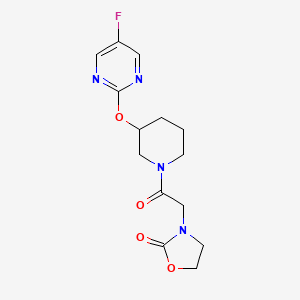

![6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2803959.png)
![6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2803960.png)
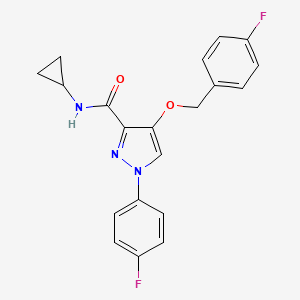
![2-[(4-Aminophenyl)formamido]acetamide](/img/structure/B2803962.png)
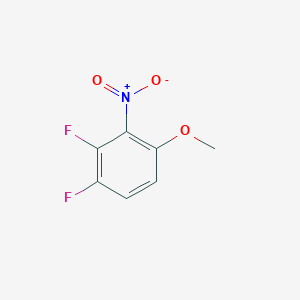
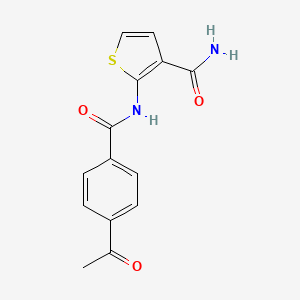
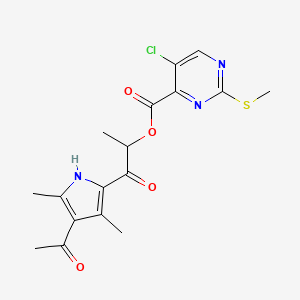
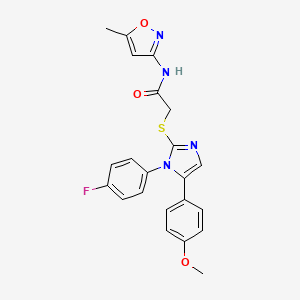

![2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803971.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B2803974.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-acetamido-4-methylphenyl)amino]acetamide](/img/structure/B2803975.png)